molecular formula C12H15IN2 B8620643 2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine

2-(5-Iodo-1H-indol-3-yl)-N,N-dimethylethanamine

Cat. No. B8620643
M. Wt: 314.17 g/mol
InChI Key: XYQLQZJFTUUKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07786156B2

Procedure details

A 3 L flask is charged with 2-(5-iodo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide (Reference Example 4) (100 g, 0.277 mol), and 800 mL of DME. The suspension is cooled to −15° C., and sodium borohydride (31.5 g 96%, 0.832 mol) is added to this mixture, which causes a raise of the temperature by 5° C. To this, BF3-etherate is added dropwise during 30 minutes (157.6 g, 1.11 mol). Initially there is a strong exothermic reaction (requires slow addition of BF3-etherate) and evolution of a gas. The temperature is maintained between −15 and −10° C. during the addition. The formed orange slurry is then allowed to warm slowly to ambient temperature (25-27° C.), and left stirring over night (17 h). To this mixture, then 4N NaOH (555 mL) is added and the mixture is heated under reflux for 50 minutes. Then DABCO (34.3 g) is added, and refluxing the mixture is continued for two additional hours. Then water (250 mL) is added, and the DME is removed on the rotavapor. The obtained orange slurry is then extracted with TBME (1000 mL, 2×600 mL), and the combined organic layers are washed with water (800 mL) and brine (700 mL), and concentrated on the rotavapor to about 600 mL. To the stirred residue, MnO2 (72.4 g), is added, and the exothermic oxidation causes a temperature rise of 20° C. Stirring is continued for one hour, and then the MnO2 is filtered off. Removal of the solvent from the filtrate gives a brown oil, which is dissolved in toluene. The toluene is extracted for three times with 4 N HCl (300 mL, 2×150 mL). After adjustment of the pH of the combined aqueous layers to about 10, the product is re-extracted with TBME (3×700 mL). The combined organic layers are washed with water (500 mL), and brine (500 mL), and after almost complete removal of the solvent on the rotavapor and standing over night at 4° C. some of the product crystallizes (39 g, 44.7%). Further concentration of the mother liquors and standing for two additional days gives another crop of the title product (9.5 g, 10.9%), while still about 20 g of material (about 22%) remains in the mother liquors.
Name
2-(5-iodo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
555 mL
Type
reactant
Reaction Step Five
Name
Quantity
34.3 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
250 mL
Type
solvent
Reaction Step Eight
Yield
10.9%

Identifiers

REACTION_CXSMILES
O[C:2]1([CH2:13][C:14]([N:16]([CH3:18])[CH3:17])=O)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([I:11])[CH:9]=2)[NH:4][C:3]1=O.[BH4-].[Na+].B(F)(F)F.[OH-].[Na+].C1N2CCN(CC2)C1>C1(C)C=CC=CC=1.O.COCCOC>[I:11][C:8]1[CH:9]=[C:10]2[C:5](=[CH:6][CH:7]=1)[NH:4][CH:3]=[C:2]2[CH2:13][CH2:14][N:16]([CH3:17])[CH3:18] |f:1.2,4.5|

Inputs

Step One
Name
2-(5-iodo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-N,N-dimethyl-acetamide
Quantity
100 g
Type
reactant
Smiles
OC1(C(NC2=CC=C(C=C12)I)=O)CC(=O)N(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
31.5 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Five
Name
Quantity
555 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
34.3 g
Type
reactant
Smiles
C1CN2CCN1CC2
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
stirring over night (17 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a raise of the temperature by 5° C
TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained between −15 and −10° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to ambient temperature (25-27° C.)
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxing the mixture
CUSTOM
Type
CUSTOM
Details
the DME is removed on the rotavapor
EXTRACTION
Type
EXTRACTION
Details
The obtained orange slurry is then extracted with TBME (1000 mL, 2×600 mL)
WASH
Type
WASH
Details
the combined organic layers are washed with water (800 mL) and brine (700 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotavapor to about 600 mL
ADDITION
Type
ADDITION
Details
To the stirred residue, MnO2 (72.4 g), is added
CUSTOM
Type
CUSTOM
Details
a temperature rise of 20° C
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
is continued for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the MnO2 is filtered off
CUSTOM
Type
CUSTOM
Details
Removal of the solvent from the filtrate
CUSTOM
Type
CUSTOM
Details
gives a brown oil, which
EXTRACTION
Type
EXTRACTION
Details
The toluene is extracted for three times with 4 N HCl (300 mL, 2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
After adjustment of the pH of the combined aqueous layers to about 10, the product is re-extracted with TBME (3×700 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with water (500 mL), and brine (500 mL)
CUSTOM
Type
CUSTOM
Details
after almost complete removal of the solvent on the rotavapor
WAIT
Type
WAIT
Details
standing over night at 4° C.
CUSTOM
Type
CUSTOM
Details
some of the product crystallizes (39 g, 44.7%)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
IC=1C=C2C(=CNC2=CC1)CCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 10.9%
YIELD: CALCULATEDPERCENTYIELD 10.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.